Cas no 213682-45-2 (1-(1,3-benzothiazol-2-yl)propan-2-ol)

1-(1,3-Benzothiazol-2-yl)propan-2-ol is a heterocyclic organic compound featuring a benzothiazole core linked to a propan-2-ol moiety. This structure imparts unique reactivity and functional versatility, making it valuable in synthetic chemistry and pharmaceutical applications. The benzothiazole group contributes to its potential as a precursor for bioactive molecules, including antimicrobial or antitumor agents, while the hydroxyl group enhances solubility and derivatization potential. Its balanced lipophilicity and polarity facilitate its use in intermediate synthesis, particularly in the development of fine chemicals and specialty materials. The compound's stability under standard conditions ensures reliable handling and storage, supporting its utility in research and industrial processes.
1-(1,3-benzothiazol-2-yl)propan-2-ol structure
213682-45-2 structure
Product Name:1-(1,3-benzothiazol-2-yl)propan-2-ol
CAS No:213682-45-2
MF:C10H11NOS
MW:193.265441179276
MDL:MFCD18289982
CID:242736
PubChem ID:13617247
Update Time:2025-06-08

1-(1,3-benzothiazol-2-yl)propan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 2-Benzothiazoleethanol,a-methyl-
    • 1-benzothiazol-2-yldithio-2-methylpent-2-ene
    • 1-benzothiazol-2-yl-piperidin-4-ol
    • 1-benzothiazol-2-yl-propan-2-ol
    • ACMC-20lorl
    • Benzothiazole, 2-[(2-methyl-2-pentenyl)dithio]-
    • CTK2J2602
    • AKOS012503633
    • EN300-95424
    • Z1098229000
    • 213682-45-2
    • 1-(1,3-benzothiazol-2-yl)propan-2-ol
    • 1-(benzo[d]thiazol-2-yl)propan-2-ol
    • CS-0264936
    • MDL: MFCD18289982
    • Inchi: 1S/C10H11NOS/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5,7,12H,6H2,1H3
    • InChI Key: KYXMLFYNJMFUPZ-UHFFFAOYSA-N
    • SMILES: S1C2C=CC=CC=2N=C1CC(C)O

Computed Properties

  • Exact Mass: 193.05613515g/mol
  • Monoisotopic Mass: 193.05613515g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 61.4Ų

Experimental Properties

  • PSA: 61.36000
  • LogP: 2.21960

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1-(1,3-benzothiazol-2-yl)propan-2-ol Related Literature

Additional information on 1-(1,3-benzothiazol-2-yl)propan-2-ol

Comprehensive Overview of 1-(1,3-Benzothiazol-2-yl)propan-2-ol (CAS No. 213682-45-2): Properties, Applications, and Industry Insights

1-(1,3-Benzothiazol-2-yl)propan-2-ol (CAS No. 213682-45-2) is a specialized organic compound featuring a benzothiazole core linked to a propanol moiety. This unique structure endows it with versatile chemical properties, making it valuable in pharmaceuticals, agrochemicals, and material science. Researchers and industries are increasingly interested in its synthetic applications due to its potential as a building block for bioactive molecules. The compound’s molecular formula (C10H11NOS) and structural features have been extensively studied to optimize its utility in catalysis and functional material design.

In recent years, the demand for heterocyclic compounds like 1-(1,3-benzothiazol-2-yl)propan-2-ol has surged, driven by their role in drug discovery and green chemistry. A trending topic in scientific forums is its potential as a fluorescence probe or ligand in metal-organic frameworks (MOFs). Users frequently search for "benzothiazole derivatives uses" or "CAS 213682-45-2 solubility," reflecting its relevance in R&D and industrial synthesis. Its moderate polarity and thermal stability further enhance its applicability in high-performance coatings and electronic materials.

The synthesis of 1-(1,3-benzothiazol-2-yl)propan-2-ol typically involves condensation reactions between 2-aminothiophenol and β-hydroxy ketones, followed by purification via column chromatography. Recent advancements in microwave-assisted synthesis have improved yields, aligning with the industry’s shift toward sustainable methods. Questions like "how to characterize benzothiazole compounds" or "CAS 213682-45-2 NMR data" highlight the need for detailed analytical protocols, which are critical for quality control in pharmaceutical intermediates.

From an environmental perspective, studies on the biodegradability of benzothiazole derivatives are gaining traction. Regulatory bodies emphasize eco-friendly alternatives, prompting research into bio-based synthesis routes. The compound’s low toxicity profile (as per preliminary assays) positions it favorably compared to traditional aromatic solvents, addressing concerns raised in searches like "benzothiazole safety data."

In material science, 1-(1,3-benzothiazol-2-yl)propan-2-ol is explored for its photophysical properties, particularly in OLEDs and sensor technologies. Its ability to form stable complexes with transition metals opens avenues for catalytic applications. Industry reports often correlate its market growth with the expansion of the electronics sector, where precision chemicals are paramount.

To conclude, 1-(1,3-benzothiazol-2-yl)propan-2-ol exemplifies the intersection of innovation and practical utility in modern chemistry. Its multifaceted roles—from pharmaceutical scaffolds to advanced materials—underscore its importance in addressing global challenges like energy efficiency and sustainable manufacturing.

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